molecular formula C63H114O6 B12653638 Triisooctadecyl benzene-1,2,4-tricarboxylate CAS No. 93858-71-0

Triisooctadecyl benzene-1,2,4-tricarboxylate

Cat. No.: B12653638
CAS No.: 93858-71-0
M. Wt: 967.6 g/mol
InChI Key: BFWODOXKUORNCR-UHFFFAOYSA-N
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Description

Triisooctadecyl benzene-1,2,4-tricarboxylate is a chemical compound with the molecular formula C63H114O6 and a molecular weight of 967.57566 g/mol . It is categorized as a heterocyclic organic compound and is known for its unique structural properties. This compound is often used in various industrial and research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triisooctadecyl benzene-1,2,4-tricarboxylate is typically synthesized through esterification reactions. The process involves the reaction of benzene-1,2,4-tricarboxylic acid with isooctadecanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in high-temperature reactors with continuous stirring to maintain uniformity. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Triisooctadecyl benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Triisooctadecyl benzene-1,2,4-tricarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triisooctadecyl benzene-1,2,4-tricarboxylate involves its interaction with various molecular targets. The ester groups in the compound can form hydrogen bonds with other molecules, influencing their stability and reactivity. The long alkyl chains provide hydrophobic interactions, which are crucial in applications like drug delivery and membrane studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triisooctadecyl benzene-1,2,4-tricarboxylate is unique due to its long alkyl chains, which provide enhanced hydrophobic interactions and stability. This makes it particularly useful in applications requiring high thermal and chemical stability .

Properties

CAS No.

93858-71-0

Molecular Formula

C63H114O6

Molecular Weight

967.6 g/mol

IUPAC Name

tris(16-methylheptadecyl) benzene-1,2,4-tricarboxylate

InChI

InChI=1S/C63H114O6/c1-55(2)46-40-34-28-22-16-10-7-13-19-25-31-37-43-51-67-61(64)58-49-50-59(62(65)68-52-44-38-32-26-20-14-8-11-17-23-29-35-41-47-56(3)4)60(54-58)63(66)69-53-45-39-33-27-21-15-9-12-18-24-30-36-42-48-57(5)6/h49-50,54-57H,7-48,51-53H2,1-6H3

InChI Key

BFWODOXKUORNCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(C)C)C(=O)OCCCCCCCCCCCCCCCC(C)C

Origin of Product

United States

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